molecular formula C21H34N2O2 B13993119 tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate

tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate

Cat. No.: B13993119
M. Wt: 346.5 g/mol
InChI Key: GTUYXTYUZJJOFY-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a propyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate
  • tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate is unique due to the presence of the propyl group on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

tert-butyl N-[(1-benzyl-4-propylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C21H34N2O2/c1-5-11-21(17-22-19(24)25-20(2,3)4)12-14-23(15-13-21)16-18-9-7-6-8-10-18/h6-10H,5,11-17H2,1-4H3,(H,22,24)

InChI Key

GTUYXTYUZJJOFY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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